molecular formula C16H16O4 B5692823 4-methoxyphenyl (4-methylphenoxy)acetate

4-methoxyphenyl (4-methylphenoxy)acetate

Cat. No.: B5692823
M. Wt: 272.29 g/mol
InChI Key: LMKUXAOGDUSSHD-UHFFFAOYSA-N
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Description

4-Methoxyphenyl (4-methylphenoxy)acetate (CAS: 127089-36-5) is an ester derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . Structurally, it consists of a 4-methoxyphenyl group linked via an acetoxy bridge to a 4-methylphenoxy moiety. This compound is synthesized through nucleophilic substitution reactions, often involving methyl 2-chloroacetate and phenolic derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) . Its bifunctional aromatic structure makes it a candidate for pharmaceutical and agrochemical applications, though specific biological activities remain less documented compared to analogs.

Properties

IUPAC Name

(4-methoxyphenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKUXAOGDUSSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-methoxyphenyl (4-methylphenoxy)acetate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl (4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy and methylphenoxy groups can participate in various biochemical interactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-methoxyphenyl (4-methylphenoxy)acetate is best contextualized by comparing it with related phenoxy acetates and methoxyphenyl derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Reference(s)
4-Methoxyphenyl (4-methylphenoxy)acetate C₁₆H₁₆O₃ 4-MeO-C₆H₄-OAc-C₆H₃-4-Me 256.30 Intermediate for complex syntheses
Methyl 2-(4-methoxyphenyl)acetate C₁₀H₁₂O₃ 4-MeO-C₆H₄-CH₂COOCH₃ 180.20 Pharmaceutical precursor (APIs)
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 4-Me-C₆H₄-OAc-OEt 194.23 Solubility studies, agrochemicals
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate C₁₈H₁₈O₅ 4-MeO-C₆H₄-CO-OCH₂-CO-C₆H₄-4-OMe 314.33 Specialty chemicals, optical materials
(4-Methylphenyl)acetate C₉H₉O₂ 4-Me-C₆H₄-OAc 149.17 Industrial solvents, fragrances

Key Differences and Research Findings

Substituent Effects on Reactivity: The methoxy group in 4-methoxyphenyl derivatives (e.g., Methyl 2-(4-methoxyphenyl)acetate) enhances electron density on the aromatic ring, facilitating electrophilic substitutions . In contrast, methylphenoxy groups (as in Ethyl 4-methylphenoxyacetate) prioritize steric effects, influencing solubility and metabolic stability .

Biological Activity: Methoxyphenyl-containing compounds (e.g., triazole-thione derivatives) exhibit antimicrobial activity, with 3,4,5-trimethoxyphenyl analogs showing superior efficacy due to increased lipophilicity . However, 4-methoxyphenyl (4-methylphenoxy)acetate lacks direct evidence of such activity in the provided literature. Ethyl 2-cyano-2-(4-methoxyphenyl)acetate (CAS: 15032-40-3) demonstrates utility in asymmetric synthesis, highlighting the versatility of methoxyphenyl acetates in chiral chemistry .

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